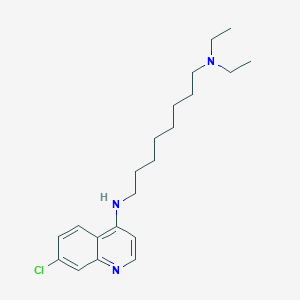![molecular formula C10H16O B14252038 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- CAS No. 204578-10-9](/img/structure/B14252038.png)
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[410]heptane, 1,3,3-trimethyl-2-methylene- is a bicyclic organic compound with the molecular formula C10H16O It is a derivative of oxabicycloheptane, characterized by the presence of a methylene group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of α-terpineol (p-menth-1-en-8-ol) with appropriate reagents to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the oxabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
化学反応の分析
Types of Reactions
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxabicycloheptan-2-one derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methylene and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxabicycloheptan-2-one, various alcohols, and substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure, which makes it susceptible to nucleophilic attack and other chemical transformations. This reactivity can be harnessed in different applications, including catalysis and material science .
類似化合物との比較
Similar Compounds
Cyclohexane, 1,2-epoxy-:
Cyclohexene epoxide: Another similar compound with an epoxide ring but different substituents.
Tetramethyleneoxirane: This compound has a similar bicyclic structure but with different substituents and reactivity.
Uniqueness
7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
204578-10-9 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1,3,3-trimethyl-2-methylidene-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7-9(2,3)6-5-8-10(7,4)11-8/h8H,1,5-6H2,2-4H3 |
InChIキー |
FGLVFUWCWDXADU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C(C1=C)(O2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


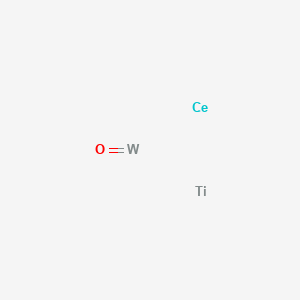
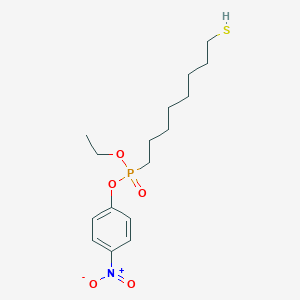

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
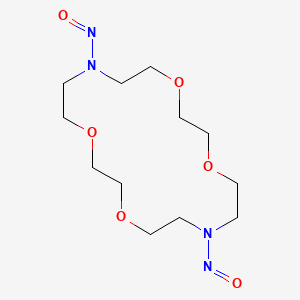
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
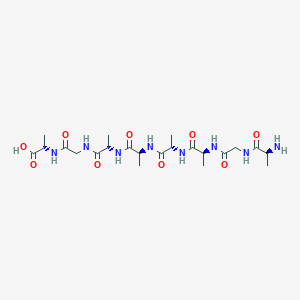
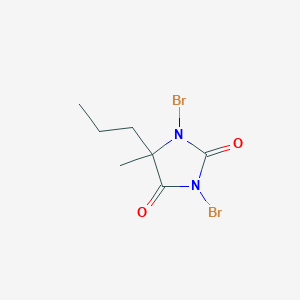
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
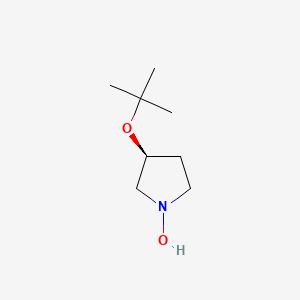

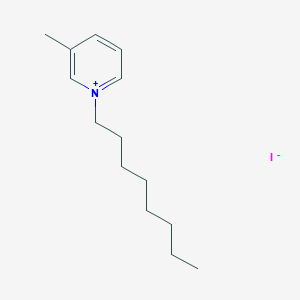
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
